molecular formula C27H24N2O3S B4274493 N'-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide

N'-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide

Cat. No.: B4274493
M. Wt: 456.6 g/mol
InChI Key: RQMYEULGINETBS-MTDXEUNCSA-N
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Description

N’-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-phenyl-2-(phenylthio)acetohydrazide is an organic compound with a complex structure that includes a furan ring, a phenyl group, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-phenyl-2-(phenylthio)acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-methylphenol with furfural to form a furan derivative. This intermediate is then reacted with phenylthioacetic acid hydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-phenyl-2-(phenylthio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-phenyl-2-(phenylthio)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-phenyl-2-(phenylthio)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of kinases or other enzymes critical for cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N’-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-phenyl-2-(phenylthio)acetohydrazide: Similar in structure but may have different substituents on the phenyl or furan rings.

    2-Phenyl-2-(phenylthio)acetohydrazide: Lacks the furan and 2-methylphenoxy groups.

    Furan derivatives: Compounds with similar furan rings but different substituents.

Uniqueness

N’-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-2-phenyl-2-(phenylthio)acetohydrazide is unique due to its combination of a furan ring, phenylthio group, and phenyl group, which confer specific chemical properties and potential biological activities. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methylideneamino]-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3S/c1-20-10-8-9-15-25(20)31-19-23-17-16-22(32-23)18-28-29-27(30)26(21-11-4-2-5-12-21)33-24-13-6-3-7-14-24/h2-18,26H,19H2,1H3,(H,29,30)/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMYEULGINETBS-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C=NNC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)/C=N/NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide
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N'-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide
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N'-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide
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N'-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide
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N'-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide
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N'-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide

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